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Pomiferin is a prenylated isoflavonoid primarily isolated from the Osage orange tree, Maclura pomifera [1]

[2] [3]. The table below summarizes its core characteristics and the major research conclusions from recent

studies.

Aspect Description

Natural
Source

Osage orange (Maclura pomifera (Raf.) Schneid.) [1] [2] [3]

Chemical
Class

Prenylated isoflavonoid [1] [2] [3]

Key Finding
#1

Induces multi-modal cell death in high-risk neuroblastoma, overcoming apoptosis

resistance [1] [2].

Key Finding
#2

Acts as a novel therapeutic candidate for a malignant subgroup of gastric cancer by

targeting SLC9A9 [4].

Key Finding
#3

Shows enhanced cytotoxicity and anti-inflammatory effects as copper(II) complexes

[5].

Key Finding
#4

Exhibits synergistic effects with conventional chemotherapy drugs [1] [2].
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Quantitative Cytotoxicity Data

The anticancer potential of pomiferin has been quantitatively assessed across various human cancer cell

lines. The following table compiles key cytotoxicity data (IC₅₀ values) from recent studies.

Cancer Type Cell Line IC₅₀ / Effect Context / Notes Source

Neuroblastoma CHLA-15 2 µM MYCN non-amplified, MYC-
overexpressing

[1] [2]

Neuroblastoma LAN-5 5 µM MYCN-amplified [1] [2]

Gastric Cancer MKN-45 Significant

inhibition

SLC9A9-high subgroup; in vivo

tumor suppression

[4]

Ovarian Ca.
(Complex)

A2780 IC₅₀: 2.2 -

13.0 µM

Copper(II) complexes with

pomiferin and phenanthroline
ligands

[5]

Multiple Cancers Various (e.g.,
A549, PC-3,

MCF-7)

IC₅₀: 2.2 -
13.0 µM

Broad efficacy of copper(II)
complexes across a panel of

cancer cell lines

[5]

Mechanisms of Action and Signaling Pathways

Pomiferin demonstrates a multi-target mechanism of action, particularly in triggering cell death. The

diagram below synthesizes its key effects on multiple cell death pathways, as identified in neuroblastoma

and gastric cancer studies.
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This integrated mechanism, especially the activation of multiple cell death pathways, underlies its potential

to overcome drug resistance in cancers like high-risk neuroblastoma [1] [2].

Detailed Experimental Protocols

For researchers aiming to replicate or build upon these findings, here are the detailed methodologies for key

assays from the cited studies.

Cell Viability and Cytotoxicity Assay (Resazurin)

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of pomiferin.

Cell Lines: Use relevant cancer cell lines (e.g., CHLA-15, LAN-5 for neuroblastoma).
Procedure:

Seed cells in 96-well plates and allow to adhere.
Treat with a concentration gradient of pomiferin (e.g., 0.5 µM to 8 µM) or a vehicle control

(DMSO) for a set period (e.g., 24-72 hours).
Add resazurin dye solution to each well.
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Incubate for several hours to allow viable cells to convert resazurin (blue, non-fluorescent) to

resorufin (pink, highly fluorescent).
Measure fluorescence (Excitation: 530–570 nm, Emission: 580–620 nm) or absorbance (570–

600 nm) using a plate reader.
Calculate cell viability relative to the control and determine IC₅₀ using non-linear regression [1]

[2].

Apoptosis Detection (Apotracker Green Flow Cytometry)

Objective: To quantify the percentage of cells undergoing apoptosis.
Procedure:

Culture and treat cells with pomiferin in the presence or absence of a pan-caspase inhibitor
(e.g., Q-VD-OPh) as a control.

Harvest cells and stain with Apotracker Green (a dye that labels activated caspases in live
cells) and a viability dye (e.g., Zombie Violet) to exclude dead cells.

Analyze stained cells using a flow cytometer. Apotracker Green-positive, viability dye-negative
cells are counted as apoptotic [1] [2].

Validation: A parallel Caspase 3/7 Activity Assay can be performed using commercial luminescent
or fluorescent substrates to confirm the results [1] [2].

Ferroptosis Induction Analysis (Lipid Peroxidation)

Objective: To confirm the induction of ferroptosis by detecting lipid peroxidation.
Procedure:

Seed and treat cells with pomiferin. Include a group pre-treated with a ferroptosis inhibitor
(e.g., Liproxstatin-1).

Load cells with the fluorescent probe BODIPY 581/591 C11.
This probe fluoresces red in its reduced state. Upon lipid peroxidation, its fluorescence shifts to

green.
Analyze cells by flow cytometry or fluorescence microscopy. An increase in the green/red

fluorescence ratio indicates lipid peroxidation, which is blocked by ferroptosis inhibitors [1] [2].

Western Blot Analysis for Cell Death Pathways

Objective: To evaluate molecular markers of various cell death pathways.

Target Proteins:
Apoptosis: Cleaved PARP.
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Ferroptosis: GPX4.

Autophagy: LC3-II and p62.
Pyroptosis: Cleaved Gasdermin E (N-GSDME).

Necroptosis: Phospho-MLKL.
Procedure:

Lyse pomiferin-treated and control cells in RIPA buffer.
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

Block the membrane and incubate with specific primary antibodies against the target proteins.
Incubate with HRP-conjugated secondary antibodies.

Detect signals using chemiluminescence and visualize. An increase in cleaved PARP, LC3-II,
p62, N-GSDME, and a decrease in GPX4 confirm multi-pathway activation [1] [2] [4].

Synergistic Potential with Conventional Chemotherapy

A significant finding is pomiferin's ability to work synergistically with standard chemotherapeutic agents.

Using software like Combenefit, studies have shown that co-treatment of pomiferin with drugs like

cisplatin, doxorubicin, etoposide, topotecan, and vincristine results in a synergistic increase in cell death

in high-risk neuroblastoma cell lines [1] [2]. This suggests a promising strategy for combination therapy to

enhance efficacy and potentially overcome resistance.

Conclusion and Future Perspectives

Current research solidifies pomiferin's status as a promising multi-target anticancer agent. Its key strengths

lie in its ability to simultaneously induce apoptosis, ferroptosis, and pyroptosis, thereby attacking resistant

cancer cells on multiple fronts [1] [2] [4]. The development of its copper(II) complexes further enhances its

cytotoxicity and introduces anti-inflammatory properties [5].

Future research should focus on:

Advanced Pre-clinical Studies: Comprehensive in vivo testing of pomiferin, both alone and in

combination therapies.
Drug Delivery Systems: Developing formulations (e.g., nanoparticles) to improve its bioavailability

and pharmacokinetic profile.
Target Validation: Further elucidation of its molecular targets, such as the SLC9A9-EGFR axis in

gastric cancer [4].
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Hormesis Investigation: Exploring potential biphasic dose-responses (hormesis), a common trait in

natural products where low doses may have protective effects, as seen with the related flavonoid
Brosimine B [6].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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